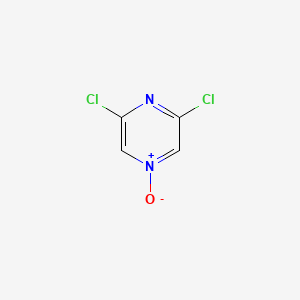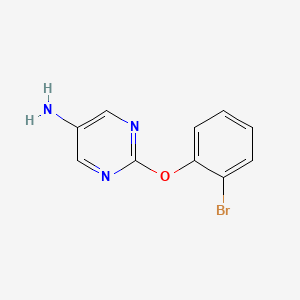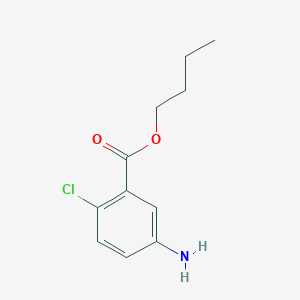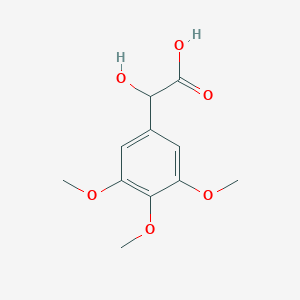
3,5-dichloropyrazin-1-ium-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloropyrazin-1-ium-1-olate is a heterocyclic compound with the molecular formula C4H2Cl2N2O. It is a derivative of pyrazine, characterized by the presence of two chlorine atoms at positions 2 and 6, and an oxide group at position 4. This compound is of significant interest due to its diverse applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloropyrazin-1-ium-1-olate typically involves the chlorination of pyrazine followed by oxidation. One common method includes the reaction of pyrazine with chlorine gas in the presence of a catalyst to form 2,6-dichloropyrazine. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or trifluoroperacetic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-dichloropyrazin-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of di-N-oxides.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Trifluoroperacetic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Piperidine, alkyl halides under basic conditions
Major Products Formed
Oxidation: Di-N-oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrazine derivatives.
Applications De Recherche Scientifique
3,5-dichloropyrazin-1-ium-1-olate is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibition and as a precursor for bioactive molecules.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase pathways.
Industry: Used in the production of agrochemicals and materials science for developing new polymers and resins .
Mécanisme D'action
The mechanism of action of 3,5-dichloropyrazin-1-ium-1-olate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular pathways, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloropyridine: Similar structure but with a pyridine ring instead of pyrazine.
2,6-Dichloropyrimidine: Contains a pyrimidine ring.
2,6-Dichloropyrazine: The parent compound without the oxide group
Uniqueness
3,5-dichloropyrazin-1-ium-1-olate is unique due to the presence of the oxide group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound in synthetic chemistry and a valuable intermediate in pharmaceutical research .
Propriétés
Formule moléculaire |
C4H2Cl2N2O |
|---|---|
Poids moléculaire |
164.97 g/mol |
Nom IUPAC |
3,5-dichloro-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C4H2Cl2N2O/c5-3-1-8(9)2-4(6)7-3/h1-2H |
Clé InChI |
QSROXGLQWDHTHR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C=[N+]1[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















